Product packaging for Antibacterial peptide BMAP-27(Cat. No.:)

Antibacterial peptide BMAP-27

Cat. No.: B1578418
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Antimicrobial Peptides (AMPs) in Innate Immunity

Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are fundamental components of the innate immune system, representing an ancient and conserved defense mechanism across all forms of life. nih.gov These gene-encoded molecules are typically short, consisting of fewer than 100 amino acids, and are characterized by their cationic nature and amphipathic structure. nih.govwikipedia.org This unique architecture allows them to interact with and disrupt the membranes of invading pathogens, including bacteria, fungi, and enveloped viruses. nih.govwikipedia.org Their broad-spectrum antimicrobial activity provides a crucial first line of defense against infection. nih.gov

Beyond their direct killing capabilities, AMPs play a multifaceted role in immunity by modulating the host's immune response. frontiersin.orgjmb.or.kr They can act as signaling molecules, influencing processes such as inflammation, cell recruitment, and the bridge between innate and adaptive immunity. frontiersin.orgjmb.or.krnih.gov The persistent efficacy of AMPs over evolutionary time, without widespread microbial resistance, underscores their importance and potential as a foundation for novel anti-infective therapies in an era of growing antibiotic resistance. nih.gov

Overview of the Cathelicidin (B612621) Family of Host Defense Peptides (HDPs)

The cathelicidin family is a prominent group of HDPs found in vertebrates. frontiersin.orgfrontiersin.org A defining feature of this family is their synthesis as a precursor protein, which consists of a conserved N-terminal "cathelin" domain and a highly variable C-terminal antimicrobial peptide domain. frontiersin.org Upon infection or inflammation, this precursor is proteolytically cleaved to release the mature, active peptide.

The diversity in the sequences and structures of mature cathelicidin peptides results in a wide array of biological activities. frontiersin.org While direct antimicrobial action was the initial focus of research, it is now understood that their immunomodulatory functions are equally, if not more, significant in host defense. frontiersin.orgnih.govresearchgate.net These functions include neutralizing bacterial toxins like lipopolysaccharide (LPS), recruiting immune cells to sites of infection, and influencing cytokine production. frontiersin.orgresearchgate.net The pleiotropic nature of cathelicidins makes them a subject of intense research for their therapeutic potential in treating infections and inflammatory conditions. frontiersin.orgnih.gov

Rationale for Research on Bovine Myeloid Antimicrobial Peptide-27 (BMAP-27)

Bovine Myeloid Antimicrobial Peptide-27 (BMAP-27) is a member of the cathelicidin family derived from cattle. mdpi.com Its potent and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, has made it a significant subject of scientific inquiry. mdpi.com Research into BMAP-27 is driven by the need for new antimicrobial agents to combat the rising threat of antibiotic-resistant pathogens. nih.govnih.gov

The primary mechanism of action for BMAP-27 is the disruption of microbial membrane integrity, leading to rapid cell death. medchemexpress.comnih.gov Structurally, BMAP-27 possesses a characteristic α-helical conformation upon interacting with bacterial membranes. novoprolabs.comsemanticscholar.org It features a long N-terminal α-helix with distinct cationic and aromatic regions, a central kink, and a short, hydrophobic C-terminal helix. nih.govpreprints.org This structure is crucial for its potent bactericidal and, notably, its anticancer activities. mdpi.comnih.gov

Further justifying the research focus, studies have shown that BMAP-27 can effectively inhibit the formation of biofilms, which are notoriously difficult to treat with conventional antibiotics. mdpi.com Its ability to neutralize LPS also points to its potential in treating sepsis. mdpi.com The unique structural and functional properties of BMAP-27, including its rapid killing kinetics, make it a valuable template for the design of novel antimicrobial and anticancer agents. nih.govnih.gov

Interactive Data Tables

Below are interactive tables summarizing key research findings on BMAP-27.

Table 1: Antimicrobial Activity of BMAP-27

Organism TypeExample SpeciesActivityReference(s)
Gram-negative BacteriaEscherichia coliPotent asm.orgacs.org
Gram-negative BacteriaKlebsiella pneumoniaePotent nih.govasm.org
Gram-negative BacteriaSalmonella TyphimuriumExceptionally High nih.gov
Gram-positive BacteriaStaphylococcus aureusPotent mdpi.comasm.org
Gram-positive BacteriaEnterococcus faeciumLimited nih.gov
Fungi-Active mdpi.comnih.gov

Table 2: Key Structural and Functional Features of BMAP-27

FeatureDescriptionSignificanceReference(s)
Structure α-helical peptide with an N-terminal helix, a central kink, and a C-terminal helix.The N-terminal helix is sufficient for inhibiting bacterial growth, while the C-terminal helix is crucial for rapid membrane permeabilization and anticancer activity. nih.gov
Mechanism of Action Disrupts microbial membrane integrity, leading to the formation of pores and leakage of cellular contents.Results in rapid bactericidal activity, often within minutes. medchemexpress.comnih.govnovoprolabs.com
Biofilm Inhibition Inhibits the formation of and clears mature biofilms of various bacterial strains.Offers a potential solution for treating persistent infections associated with biofilms. mdpi.comnih.govnih.gov
LPS Neutralization Binds to and neutralizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.Reduces the inflammatory response associated with bacterial sepsis. mdpi.com
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines.The C-terminal hydrophobic helix is critical for its anticancer properties. nih.govpreprints.org

Properties

bioactivity

Antibacterial, Antifungal

sequence

GRFKRFRKKFKKLFKKLSPVIPLLHLG

Origin of Product

United States

Structural Characterization and Biophysical Investigations of Bmap 27

Primary Sequence Analysis and Amino Acid Composition Relevance

The primary structure of BMAP-27, derived from its bovine cathelicidin (B612621) precursor, is crucial to its function. researchgate.net The 27-amino-acid sequence is GRFKRFRKKFKKLFKKLSPVIPLLHLG. plos.org This sequence is notable for its high content of cationic and hydrophobic residues. The N-terminal region is rich in positively charged amino acids like Arginine (R) and Lysine (K), which facilitates the initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. tandfonline.com

A truncated version of the peptide, BMAP-18 (GRFKRFRKKFKKLFKKLS), lacks the hydrophobic C-terminal 9-mer sequence. researchgate.netnovoprolabs.com While BMAP-18 retains antibacterial activity, its functions differ from the full-length peptide, highlighting the importance of the C-terminal hydrophobic tail for certain biological activities. nih.govsemanticscholar.org

Secondary and Tertiary Structure Determination

In aqueous solutions, like many linear antimicrobial peptides, BMAP-27 is largely unstructured. semanticscholar.org However, upon interaction with a membrane-mimetic environment, it adopts a distinct and functional conformation. semanticscholar.orgmdpi.com The structure is best described as a helix-hinge-helix motif. nih.govsemanticscholar.org

BMAP-27 is classified as an α-helical antimicrobial peptide. semanticscholar.org Upon contact with bacterial membranes or membrane-mimicking solvents, it folds into an amphipathic α-helical structure. semanticscholar.orgmdpi.com This conformation is essential for its ability to disrupt the phospholipid bilayer of microbial membranes. semanticscholar.org Molecular dynamics simulations have confirmed that the hybrid peptides derived from BMAP-27 also fold into well-defined α-helical structures. nih.gov All-atom molecular dynamics simulations have shown that BMAP-27 maintains a stable helical conformation, particularly in the presence of anionic lipids characteristic of bacterial membranes. nih.gov

The structure of BMAP-27 is not a single, continuous helix but is composed of distinct domains. nih.govpreprints.org

N-terminal Domain: The N-terminal portion, encompassing roughly residues 1 to 18, forms an elongated, amphipathic α-helix. nih.govpreprints.org This means that the charged/polar residues and the nonpolar/hydrophobic residues are segregated on opposite faces of the helix. This amphipathic nature is critical for its initial binding to and alignment on the surface of the microbial membrane. preprints.org This N-terminal helix is sufficient to inhibit bacterial growth, although the bactericidal action is slower compared to the full peptide. nih.gov

C-terminal Domain: Following the N-terminal helix is a shorter, more hydrophobic C-terminal helix. nih.govpreprints.org This hydrophobic tail is essential for the rapid and efficient insertion of the peptide into the membrane's hydrophobic core, leading to membrane permeabilization and rapid cell death. nih.govpreprints.org The C-terminal helix is considered a crucial structural component for the peptide's potent bactericidal and cytotoxic activities. nih.govpreprints.org

Connecting the N-terminal and C-terminal helices is a central kink or hinge region. nih.govpreprints.org This flexible linker, located around residue F10 according to molecular dynamics studies, allows the two helical domains to orient themselves optimally for membrane interaction and insertion. plos.orgnih.gov The helix-hinge-helix structure is a recurring motif in antimicrobial peptides and is believed to be fundamental to the mechanism of membrane disruption. nih.govsemanticscholar.org The kink provides the structural flexibility needed for the peptide to transition from a surface-bound state to a membrane-inserted state, facilitating the formation of pores or other membrane defects. plos.orgnih.gov

Advanced Spectroscopic and Computational Approaches

The detailed three-dimensional structure of BMAP-27 in a membrane-like environment has been elucidated using a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for determining the high-resolution structure of BMAP-27 in membrane-mimetic environments, such as detergent micelles. nih.govresearchgate.net NMR allows for the mapping of the peptide's carbon-hydrogen framework and provides detailed information about the connectivity and spatial proximity of atoms. vanderbilt.edulibretexts.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

MD simulations offer a computational microscope to observe the time-resolved behavior of molecules. For BMAP-27, these simulations have been instrumental in characterizing its folding, membrane binding, and oligomerization, which are key to its biological function. Both all-atom and coarse-grained models have been employed to study BMAP-27, each providing a unique level of detail and accessible timescale. plos.org

All-atom (AA) MD simulations provide a high-resolution view of molecular interactions by explicitly representing every atom in the system. These simulations have been crucial for understanding the detailed conformational changes of a single BMAP-27 peptide in different environments.

Initial simulations of BMAP-27 in an aqueous solution, using both AMBER99SB-ILDN and CHARMM36 force fields, revealed that the peptide does not adopt a stable secondary structure. Instead, it exists in an extended and unfolded conformation, exploring a large conformational space over a 0.5 microsecond (μs) simulation time. nih.gov

The conformational landscape of BMAP-27 changes dramatically in the presence of lipid bilayers, with the type of lipid playing a decisive role. mdpi.com Simulations have been conducted with various model membranes to mimic different cell types:

Zwitterionic membranes (e.g., POPC), which resemble mammalian cell membranes.

Anionic membranes (e.g., DOPG, DOPS), which mimic bacterial cell membranes. mdpi.com

Complex membranes such as thymocyte-like (TLM) and leukemia-like (LLM) models. nih.govplos.org

In simulations with anionic lipid bilayers (DOPG), BMAP-27 rapidly adopts and maintains a stable α-helical conformation. mdpi.com Conversely, when interacting with zwitterionic (POPC) or thymocyte-like (TLM) membranes, the peptide shows a significant loss of its helical structure. nih.govnih.gov For instance, the helical content of BMAP-27 was found to be over 60% in the LLM system but less than 20% in the TLM system during a 0.5 μs simulation. plos.orgnih.gov

Detailed analysis of the peptide's orientation and penetration reveals further differences. In anionic and LLM systems, BMAP-27 exhibits a distinct tilt of approximately 45° relative to the membrane normal and develops a central kink around the Phenylalanine residue at position 10 (F10). nih.govnih.gov Despite this interaction, the average depth of membrane penetration in these all-atom simulations remains shallow, at less than 0.5 nanometers (nm). nih.govnih.gov The interaction is primarily driven by electrostatic forces, with the peptide's cationic residues forming hydrogen bonds with the lipid phosphate (B84403) groups. plos.org A mutant version of the peptide, where the F10 residue was replaced with Alanine (B10760859) (F10A), showed a more restrained helical structure and altered membrane interaction, underscoring the structural importance of the central kink. plos.orgnih.gov

Table 1: Summary of BMAP-27 Conformation in All-Atom MD Simulations

Simulation Environment Force Field Observed BMAP-27 Conformation Key Findings Reference(s)
Aqueous Solution AMBER99SB-ILDN, CHARMM36 Extended, unfolded Occupies a large conformational space. nih.govnih.gov
Zwitterionic (POPC) Not Specified Significant loss of helicity Interacts mainly via N-terminal cationic residues. plos.orgmdpi.com
Anionic (DOPG) Not Specified Stable α-helix Peptide exhibits a tilt (~45°). nih.govnih.gov
Thymocyte-like (TLM) Not Specified Significant loss of helicity (<20%) Unfavorable insertion energy (+0.17 kcal/mol). nih.govplos.org
Leukemia-like (LLM) Not Specified Bent, restrained helix (>60%) Central kink at F10; Favorable insertion energy (-4.58 kcal/mol). nih.govplos.org

While all-atom simulations provide fine detail, they are computationally expensive and typically limited to shorter timescales. Coarse-grained (CG) MD simulations address this by grouping atoms into single interaction centers, allowing for the simulation of larger systems over much longer, multi-microsecond timescales. plos.org This approach is particularly well-suited for studying slower processes like peptide oligomerization and membrane poration.

CG simulations of BMAP-27, using the MARTINI force field, have provided significant insights into its membrane-disrupting mechanisms. plos.orgresearchgate.net These simulations reveal that the peptide's behavior and aggregation state are highly dependent on the membrane composition. nih.gov

In zwitterionic (DPPC) and TLM model membranes, BMAP-27 peptides tend to aggregate and form organized oligomeric structures. plos.org Specifically, they form stable micelle-like structures in DPPC and end-to-end linear oligomers in the TLM system. nih.govplos.org This behavior is consistent with the "carpet-model," where peptides accumulate on the membrane surface before inducing disruption at a critical concentration. nih.govresearchgate.net

In stark contrast, when interacting with anionic (DOPG, DOPS) and LLM systems, BMAP-27 oligomerization is unstable. nih.govresearchgate.net Instead, monomeric peptides are observed to penetrate the membrane. plos.org This process is often accompanied by the selective aggregation of anionic lipids around the peptide. nih.gov The penetration depth in CG simulations is significantly greater than in all-atom models, reaching up to ~1.5 nm, with the peptide's C-terminal end orienting towards the core of the lipid bilayer. nih.govplos.org This mode of action aligns with a "toroidal-pore like" mechanism, where the peptides insert into the membrane and induce the formation of a water-filled channel. nih.govmdpi.com Free energy calculations from these simulations support the selectivity, showing a favorable free energy of insertion for BMAP-27 into the LLM (-4.58 kcal/mol) and an unfavorable one for the TLM (+0.17 kcal/mol). nih.govplos.org

Table 2: BMAP-27 Behavior in Coarse-Grained MD Simulations

Model Membrane Simulation Duration Observed Peptide Organization Proposed Mechanism Reference(s)
Zwitterionic (DPPC) 10 μs Stable micelle-like tetramer Carpet-model like researchgate.netplos.org
Anionic (DOPG/DOPS) 10 μs Unstable oligomers, monomeric interaction Toroidal-pore like researchgate.netplos.org
Thymocyte-like (TLM) 20 μs End-to-end linear oligomers Carpet-model like nih.govresearchgate.net
Leukemia-like (LLM) 20 μs Unstable oligomers, monomeric penetration Toroidal-pore like nih.govresearchgate.net

Mechanism of Action Studies of Bmap 27

Membrane-Targeting Modalities

BMAP-27 exerts its antimicrobial effects through a multi-faceted interaction with the cell membrane, leading to a loss of integrity and subsequent cell death. nih.govresearchgate.net

BMAP-27 rapidly and extensively disrupts the integrity of bacterial membranes. nih.govresearchgate.net This disruptive capability is a key factor in its potent and fast-acting bactericidal activity, with studies showing complete bacterial killing within 20 minutes. nih.govresearchgate.net The peptide's structure, which includes a long N-terminal α-helix and a short, hydrophobic C-terminal helix, is crucial for this function. nih.govresearchgate.net While the N-terminal helix is sufficient for inhibiting bacterial growth, the C-terminal helix is vital for the rapid permeabilization of the membrane. nih.govresearchgate.net

Molecular dynamics simulations have provided further insight into this process, revealing that BMAP-27's interaction with membranes is dependent on the lipid composition. nih.govfigshare.com In the presence of anionic lipids, characteristic of bacterial membranes, the peptide maintains a stable helical conformation. nih.govfigshare.com However, in zwitterionic membranes, which are more representative of mammalian cells, a significant loss of this helical structure is observed. nih.govfigshare.com This differential interaction likely contributes to the peptide's selectivity for microbial cells.

The interaction of BMAP-27 with the bacterial membrane leads to rapid permeabilization and depolarization. nih.govresearchgate.net This process is driven by the peptide's amphipathic nature, with its hydrophobic regions inserting into the lipid bilayer and its cationic regions interacting with the negatively charged membrane surface. nih.gov This insertion disrupts the normal lipid packing, leading to the formation of transient pores or channels that allow for the leakage of intracellular contents and the dissipation of the membrane potential. nih.gov

Studies have shown that the C-terminal hydrophobic helix of BMAP-27 plays a direct role in membrane permeabilization. researchgate.net Its insertion into the lipid bilayer is a critical step that initiates the depolarization event. researchgate.net The kinetics of this process are rapid, consistent with the observed speed of bacterial killing by BMAP-27. nih.govresearchgate.net

The initial contact between BMAP-27 and a bacterial cell is mediated by electrostatic interactions. pnas.orgfrontiersin.org BMAP-27 is a cationic peptide, carrying a net positive charge, which facilitates its attraction to the negatively charged components of bacterial membranes, such as phosphatidylglycerol. pnas.orgmdpi.com These electrostatic forces are crucial for concentrating the peptide at the membrane surface, a prerequisite for its disruptive activities. frontiersin.orgresearchgate.net

The distribution of cationic residues along the peptide chain, in proximity to aromatic residues, is thought to enhance these interactions and contribute to the peptide's ability to selectively target and disrupt bacterial membranes over the zwitterionic membranes of mammalian cells. pnas.org

Models of Membrane Interaction and Pore Formation

The precise mechanism by which BMAP-27 disrupts the membrane is complex and appears to involve elements of more than one established model of antimicrobial peptide action.

Evidence suggests that BMAP-27 can induce the formation of toroidal pores. nih.govfigshare.com In this model, the peptide inserts into the membrane and induces the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a pore that is lined by both the peptides and the lipid head groups. mdpi.comlatrobe.edu.au This process creates a channel through which ions and other small molecules can pass, leading to membrane depolarization and leakage of cellular contents. mdpi.com Molecular dynamics simulations support a transmembrane-mode of action resembling a toroidal-pore like structure in anionic and leukemia-like membrane models. nih.govfigshare.com

In addition to pore formation, BMAP-27 also exhibits behaviors consistent with the carpet model. nih.govresearchgate.net In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. researchgate.net Once a threshold concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. researchgate.netresearchgate.net Structural analysis suggests that in zwitterionic and thymocytes-like membrane systems, BMAP-27 can induce membrane penetration through micelle-like peptide oligomers, which is characteristic of a carpet-model like interaction. nih.gov

Transmembrane-Mode Peptide Insertion

The ability of BMAP-27 to compromise cellular integrity begins with its direct interaction with the cell membrane, a process dictated by its distinct structural domains. The peptide's structure features an elongated N-terminal α-helix (residues 1-18) and a short, hydrophobic C-terminal helix (residues 19-27). researchgate.netnih.gov This configuration is critical for a two-step insertion process.

Initially, the cationic, amphipathic N-terminal helix facilitates the peptide's binding to the anionic surfaces of target cell membranes. researchgate.net Following this initial attachment, the C-terminal hydrophobic helix acts as the key component for penetrating the cell membrane. It enables the rapid and efficient insertion of the peptide into the hydrophobic core of the lipid bilayer. researchgate.netnih.gov This insertion disrupts the membrane's structure, leading to permeabilization and depolarization, which are crucial for the peptide's bactericidal and cytotoxic activities. nih.gov The significance of the C-terminal helix is highlighted by studies comparing full-length BMAP-27 with a truncated version (BMAP-18) lacking this tail; BMAP-27 rapidly and significantly disrupts membrane integrity, whereas the truncated version shows minimal membrane disruption activity. nih.gov

Exploration of Intracellular Targets and Pathways

Once the cell membrane is breached, BMAP-27 engages with various intracellular components, triggering cascades that ultimately lead to cell death. This involves the modulation of genetic material, interference with protein expression, and disruption of organelle function.

BMAP-27 has been shown to significantly alter the genetic expression profile within target cells, particularly in cancer cell lines. Research on primary (SW480) and metastatic (SW620) colon cancer cells demonstrates that BMAP-27 can upregulate the expression of key tumor suppressor genes while simultaneously downregulating oncogenes. researchgate.netpreprints.orgresearchgate.net

This modulation of gene expression directly impacts the synthesis of proteins crucial for cell survival and proliferation. By promoting the expression of pro-apoptotic and cell-cycle-inhibiting genes and suppressing those that drive cancerous growth, BMAP-27 fundamentally alters the cell's proteome to favor apoptosis and inhibit proliferation.

Table 1: Effect of BMAP-27 on Gene Expression in Colon Cancer Cells

Gene Target Category Gene Name Effect of BMAP-27 Treatment Function
Tumor Suppressor Genes CASPASE3 Upregulated Key executioner of apoptosis. preprints.orgresearchgate.net
BAX Upregulated Promotes apoptosis. preprints.orgresearchgate.net
TP53 Upregulated A primary tumor suppressor that regulates the cell cycle and induces apoptosis. preprints.orgresearchgate.net
AXIN1 Upregulated Tumor suppressor involved in the Wnt signaling pathway. preprints.orgresearchgate.net
Oncogenes BCL-2 Downregulated Inhibits apoptosis (anti-apoptotic). preprints.orgresearchgate.net
CDK-6 Downregulated Promotes cell cycle progression. preprints.orgresearchgate.net
PCNA Downregulated Involved in DNA replication and repair; a marker for proliferation. preprints.orgresearchgate.net
WNT11 Downregulated Part of the Wnt signaling pathway, often implicated in cancer development. preprints.orgresearchgate.net
CTNNB1 (β-catenin) Downregulated A key component of the Wnt signaling pathway that can act as an oncoprotein. preprints.orgresearchgate.net

The cytotoxic effects of BMAP-27 extend to the disruption of critical organelles, with mitochondria being a primary target. The related peptide BMAP-28, which shares structural similarities, is known to cause depolarization of the inner mitochondrial membrane by inducing the opening of the mitochondrial permeability transition pore (PTP). researchgate.netnih.gov This action leads to the permeabilization of the mitochondria. nih.gov

Evidence suggests BMAP-27 acts through a similar mechanism. Treatment of primary colon cancer cells with BMAP-27 resulted in a significant increase in the expression of cytochrome c. preprints.org Cytochrome c is a protein typically sequestered within the mitochondria, and its release into the cytosol is a critical event that initiates the apoptotic cascade. nih.govnih.gov This release indicates that BMAP-27 compromises mitochondrial membrane integrity, a key step in its induction of apoptosis. nih.gov The effect of BMAP-28 on mitochondria is reported to be synergistic with Ca2+, an ion that is allowed to penetrate the cell following BMAP-27-induced membrane permeabilization. researchgate.netnih.gov

The terminal event in BMAP-27's mechanism of action is the induction of apoptosis, characterized by the fragmentation of genomic DNA. researchgate.net This process is initiated by events at the cell membrane, where increased permeability leads to an influx of Ca2+ ions. researchgate.netresearchgate.net The subsequent disruption of mitochondria and the release of cytochrome c activate the apoptotic machinery. preprints.org

BMAP-27's influence on apoptosis is further solidified by its direct modulation of the genes that control this process. As detailed in section 3.3.1, the peptide upregulates pro-apoptotic genes such as CASPASE3, BAX, and TP53 while downregulating the anti-apoptotic gene BCL-2. researchgate.netpreprints.orgresearchgate.net The increase in Caspase-3, a key executioner caspase, is a definitive step in the apoptotic pathway, leading to the cleavage of cellular proteins and the eventual dismantling of the cell. preprints.org The upregulation of the tumor suppressor p53 further pushes the cell toward apoptosis. preprints.org This coordinated genetic reprogramming ensures the activation of the apoptotic cascade, culminating in DNA fragmentation and cell death. researchgate.net

Antimicrobial Spectrum and Efficacy Research of Bmap 27

Broad-Spectrum Antibacterial Activity Assessments

BMAP-27 is recognized for its capacity to act against a diverse range of bacterial and fungal pathogens. researchgate.netnih.gov Its mechanism of action primarily involves the disruption of microbial cell membrane integrity, leading to rapid cell death. researchgate.netnih.gov

BMAP-27 has demonstrated significant antibacterial activity against various Gram-positive bacteria. Research indicates that it is effective against strains such as Staphylococcus aureus, including methicillin-susceptible variants (MSSA), Staphylococcus epidermidis, and Streptococcus uberis. researchgate.net The peptide's ability to compromise the cell surface of these bacteria underscores its potential as an antimicrobial agent. researchgate.net A hybrid peptide incorporating a fragment of BMAP-27 has also shown inhibitory effects against Streptococcus mutans, a key bacterium in the formation of dental plaques. nih.gov While one study noted limited efficacy of a BMAP-27 derivative, BMAP-27B, against Staphylococcus aureus and Enterococcus faecium with Minimum Inhibitory Concentrations (MICs) of ≥25 μg/ml, other research highlights the potent activity of the parent peptide and its analogues against these challenging pathogens. researchgate.netnih.gov

Efficacy of BMAP-27 and its Derivatives Against Gram-Positive Bacteria

Bacterial StrainPeptideMIC (μg/mL)Reference
Staphylococcus aureusBMAP-27B≥25 nih.gov
Enterococcus faeciumBMAP-27B≥25 nih.gov
Streptococcus mutans (clinical isolates)BMAP27-Melittin-NPs1.8 (MIC), 2.9 (MBC) nih.gov

BMAP-27 and its derivatives exhibit robust activity against a wide spectrum of Gram-negative bacteria. nih.gov This efficacy is largely attributed to the peptide's ability to interact with and permeabilize the outer membrane of these bacteria, a critical step in their killing mechanism. biorxiv.orgplos.org Studies have demonstrated its effectiveness against clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica serotype Typhimurium, and Serratia marcescens. researchgate.netnih.gov A derivative, BMAP-27B, has shown potent inhibitory effects against carbapenem-resistant Enterobacteriaceae (CRE) strains, with MICs ranging from 1.563 to 6.250 μg/ml. nih.gov Furthermore, time-kill kinetics studies have revealed the rapid bactericidal action of BMAP-27B against Gram-negative strains, with a significant reduction in bacterial counts observed within 30 to 60 minutes of exposure. nih.gov

Efficacy of BMAP-27 and its Derivatives Against Gram-Negative Bacteria

Bacterial StrainPeptideMIC (μg/mL)Reference
NDM-producing EnterobacteriaceaeBMAP-27B1.563 - 6.250 nih.gov
Carbapenem-resistant Acinetobacter baumanniiBMAP-27B≤ 6.250 nih.gov
Salmonella enterica serovar TyphimuriumBMAP-272 μM (MIC), 4 μM (MBC) nih.gov

In addition to its antibacterial properties, BMAP-27 has been investigated for its antifungal activity. Research has shown that BMAP-27 and its related peptide, BMAP-28, are effective against clinical isolates of Candida species, including Candida albicans, as well as Cryptococcus neoformans. researchgate.netasm.org The mechanism of action is believed to be similar to its antibacterial activity, involving the disruption of the fungal cell membrane. researchgate.net While BMAP-27 has demonstrated efficacy, some studies suggest that other cathelicidin (B612621) peptides, such as the porcine protegrin-1 (B1576752) (PG-1), may exhibit broader and more potent antifungal activity against a wider range of fungal pathogens, including some Candida species that are more resistant to BMAP-27. asm.org

Antifungal Efficacy of BMAP Peptides

Fungal SpeciesPeptideActivityReference
Candida albicansBMAP-27/28Effective researchgate.net
Cryptococcus neoformansBMAP-27/28Effective researchgate.net

Activity Against Drug-Resistant Pathogens

A critical area of research for BMAP-27 is its efficacy against pathogens that have developed resistance to conventional antibiotics. The rise of multi-drug resistant (MDR) bacteria poses a significant global health threat, and antimicrobial peptides like BMAP-27 are being explored as potential therapeutic alternatives.

BMAP-27 and its analogues have shown considerable promise in combating MDR bacterial strains. Notably, they have demonstrated good antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netfrontiersin.org The peptide BMAP-27B has also been reported to be highly effective against MDR Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE) that produce New Delhi Metallo-β-lactamase (NDM). nih.gov The ability of these peptides to act on MDR strains is often linked to their membrane-disrupting mechanism, which is less likely to be affected by the resistance mechanisms that target conventional antibiotics. frontiersin.org

Efficacy of BMAP-27 and its Derivatives Against MDR Bacteria

Bacterial StrainPeptideMIC (μg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)BMAP-27/28Effective researchgate.netfrontiersin.org
NDM-producing Carbapenem-resistant EnterobacteriaceaeBMAP-27B1.563 - 6.250 nih.gov

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria known for their ability to "escape" the effects of antimicrobial drugs and are a major cause of hospital-acquired infections. Research has indicated that bovine cathelicidins, including BMAP-27, can inhibit the growth of clinical MDR Acinetobacter baumannii. mdpi.com Furthermore, a derivative, BMAP-27B, has demonstrated potent activity against carbapenem-resistant A. baumannii and NDM-producing Enterobacteriaceae, which are among the ESKAPE pathogens. nih.gov This highlights the potential of BMAP-27 and its analogues as therapeutic agents against these critical threat pathogens.

Efficacy of BMAP-27 and its Derivatives Against ESKAPE Pathogens

Bacterial StrainPeptideMIC (μg/mL)Reference
MDR Acinetobacter baumanniiBMAP-27Effective mdpi.com
Carbapenem-resistant Acinetobacter baumanniiBMAP-27B≤ 6.250 nih.gov
NDM-producing Carbapenem-resistant EnterobacteriaceaeBMAP-27B1.563 - 6.250 nih.gov

Mechanisms of Action Against Colistin-Resistant Bacteria

The emergence of colistin-resistant bacteria, particularly Gram-negative pathogens carrying the mobilized colistin (B93849) resistance (mcr) gene, poses a significant threat to public health. The primary mechanism of this resistance involves the modification of the lipopolysaccharide (LPS) layer, which is the initial binding target for cationic antimicrobial peptides like colistin. The mcr gene encodes a phosphoethanolamine transferase enzyme that adds a phosphoethanolamine group to the lipid A moiety of LPS. This modification reduces the net negative charge of the bacterial outer membrane, weakening the electrostatic interaction with positively charged antibiotics and thereby conferring resistance.

Despite this resistance mechanism, research has demonstrated that the bovine myeloid antimicrobial peptide BMAP-27 and its derivatives retain potent bactericidal activity against such strains. Studies have shown that specific variants, such as BMAP-27B, can effectively kill mcr-harboring and colistin-resistant Escherichia coli. nih.gov The minimum inhibitory concentration (MIC) of BMAP-27 against colistin-resistant Acinetobacter baumannii has been reported as 64 µg/ml. preprints.org

The overarching mechanism of BMAP-27 involves a rapid and direct assault on the bacterial membrane. Its efficacy against colistin-resistant strains is attributed to a multi-pronged mode of action that can overcome the challenge of a modified LPS:

Membrane Permeabilization : BMAP-27 disrupts the integrity of the bacterial cell membrane. This action is not solely dependent on electrostatic attraction but also involves the peptide's structural properties that facilitate insertion into and disruption of the lipid bilayer, leading to leakage of cellular contents and cell death. preprints.org

Inhibition of Metabolic Processes : Beyond membrane disruption, BMAP-27 has been shown to inhibit essential intracellular processes. It can interfere with both RNA and protein synthesis, further contributing to its bactericidal effect. preprints.org A modified variant, BMAP-27B, has also been found to inhibit bacterial energy metabolism. nih.gov

Efflux Pump Inhibition : The BMAP-27B variant has demonstrated the ability to inhibit bacterial efflux pumps. These pumps are a common resistance mechanism that bacteria use to expel antibiotics from the cell. By disabling them, the peptide enhances the intracellular accumulation of antimicrobial agents. nih.gov

This multifaceted approach allows BMAP-27 and its analogs to remain effective even when the primary electrostatic binding target on the bacterial surface has been altered to resist other cationic peptides like colistin.

Anti-Biofilm Research of BMAP-27

Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides protection from antibiotics and host immune responses, making biofilm-associated infections notoriously difficult to treat. BMAP-27 has demonstrated significant capabilities in both preventing the formation of and eradicating established biofilms.

BMAP-27 interferes with the initial stages of biofilm development through several mechanisms. Its primary mode of action, the rapid disruption of the cytoplasmic membrane, is a key factor in preventing bacteria from adhering to surfaces and initiating biofilm formation. nih.gov Research on Salmonella Typhimurium has revealed additional mechanisms:

Reduction of Bacterial Motility : The peptide has been shown to diminish the motor capacity of bacteria, which is crucial for the initial movement towards and colonization of surfaces. nih.gov

Inhibition of Biofilm Assembly : Studies have demonstrated that BMAP-27 can significantly inhibit the formation of S. Typhimurium biofilms, with one study noting a 43.1% reduction. nih.gov While the precise interactions are complex, this inhibition is linked to interference with the production of essential matrix components like polysaccharides and proteins, which destabilizes the biofilm structure.

BMAP-27 is also effective against mature, established biofilms. It possesses the ability to penetrate the protective EPS matrix and kill the embedded bacteria. Research highlights its potent eradication capabilities:

A study on mature biofilms of S. Typhimurium showed that BMAP-27 could clear 53.62% of the biofilm. nih.gov

Confocal laser scanning electron microscopy has confirmed that the peptide can effectively kill bacteria residing within the biofilm and dislodge them from surfaces. nih.gov

A novel conjugate peptide, BMAP-27-Melittin, has shown significant biofilm eradication effects against clinical isolates of Streptococcus mutans, a primary pathogen in dental caries.

The efficacy of antimicrobial agents against biofilms is assessed using specific quantitative methodologies that extend beyond standard planktonic (free-floating) bacterial tests. These methods provide a more comprehensive understanding of a compound's anti-biofilm potential.

Minimum Inhibitory Concentration (MIC) : The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic culture.

Minimum Bactericidal Concentration (MBC) : The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Biofilm Inhibitory Concentration (BIC) : The minimum concentration of an agent required to inhibit the formation of a biofilm.

Biofilm Eradication Concentration (BEC) : The minimum concentration of an agent required to eradicate a pre-formed, mature biofilm.

Research on a BMAP-27-Melittin nanoparticle conjugate against S. mutans provides a clear example of these metrics in action. The study determined the following values, demonstrating the compound's potent antibacterial and anti-biofilm activities. preprints.orgasm.orgunits.itnih.gov

MethodologyAbbreviationConcentration (µg/mL)Description
Minimum Inhibitory ConcentrationMIC1.8Concentration to inhibit planktonic S. mutans growth.
Minimum Bactericidal ConcentrationMBC2.9Concentration to kill planktonic S. mutans.
Biofilm Inhibitory ConcentrationBIC2.1Concentration to prevent S. mutans biofilm formation.
Biofilm Eradication ConcentrationBEC3.8Concentration to eradicate established S. mutans biofilms.

Anti-Parasitic Activity Research

In addition to its antibacterial properties, BMAP-27 has been identified as a potent anti-parasitic agent. This broadens its potential therapeutic applications to include diseases caused by protozoan parasites, which continue to cause significant socioeconomic devastation globally. nih.gov

Trypanosoma are a genus of kinetoplastid protozoa responsible for diseases such as African trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei. Research has confirmed that BMAP-27 is a powerful effector against these parasites.

Studies have demonstrated that BMAP-27 exhibits strong growth inhibitory activity against various species and life cycle stages of African trypanosomes. sid.ir Its trypanolytic (parasite-killing) effect has been observed against both the procyclic form (PCF), which resides in the insect vector, and the bloodstream form (BSF) of T. brucei. nih.gov While highly effective, BMAP-27 can exhibit cytotoxicity to mammalian cells at higher concentrations, which has prompted research into truncated versions of the peptide, such as BMAP-18, to reduce this effect while retaining anti-parasitic activity. nih.govsid.ir

Efficacy against Leishmania Parasites

The bovine myeloid antimicrobial peptide BMAP-27, a member of the cathelicidin family, has been recognized for its significant anti-parasitic properties, including activity against Leishmania species. nih.govplos.org Research into the leishmanicidal effects of this peptide family reveals a potent mechanism of action primarily centered on the disruption of the parasite's cell membrane. nih.gov

Studies on the closely related peptide, BMAP-28, provide substantial insight into the efficacy against Leishmania major. This research demonstrates that BMAP-28 and its isomers are effective leishmanicidal agents against both the promastigote (the form found in the insect vector) and the amastigote (the intracellular form in the mammalian host) stages of the parasite. nih.govflinders.edu.au The D-amino acid isomer of BMAP-28, in particular, was found to be the most potent against both wild-type L. major promastigotes and amastigotes. flinders.edu.au

The mechanism of killing involves rapid disruption of the plasma membrane's integrity, leading to osmotic instability, vacuolar swelling, loss of cytosolic contents, and eventual cell death. nih.govflinders.edu.au This process is characterized as a late-stage apoptotic, caspase-independent cell death response, which is preceded by early osmotic cell lysis. nih.govflinders.edu.au The effectiveness of BMAP peptides is underscored by their ability to target and reduce the viability of the intracellular amastigote form within macrophage infection models, which is crucial for treating the clinical manifestation of leishmaniasis. nih.gov

Furthermore, investigations have shown that certain isomers of BMAP-28 are resistant to the parasite's surface metalloprotease, GP63. This protease can degrade the naturally occurring L-form of the peptide, thereby reducing its efficacy. The development of protease-resistant forms, such as the D-amino acid and retro-inverso isomers, represents a promising strategy for enhancing the therapeutic potential of these peptides against Leishmania. nih.govnih.gov

**Table 1: Efficacy of BMAP-28 Isomers against Leishmania major*** *This table summarizes findings on the activity of BMAP-28, a peptide closely related to BMAP-27, against different life stages of the Leishmania parasite.

Peptide Isomer Target Parasite Stage Primary Mechanism of Action Key Findings
L-BMAP-28 Promastigote & Amastigote Membrane disruption, Osmotic Lysis Effective, but susceptible to degradation by parasite protease GP63. nih.govnih.gov
D-BMAP-28 Promastigote & Amastigote Membrane disruption, Osmotic Lysis Most potent isomer against both life stages; resistant to protease degradation. nih.govflinders.edu.au
RI-BMAP-28 Promastigote & Amastigote Membrane disruption, Osmotic Lysis Effective and resistant to protease degradation. nih.gov

Investigation of Mitochondrial Potential Disruption in Parasites

The primary mechanism of action for cathelicidins like BMAP-27 against Leishmania is the permeabilization and disruption of the outer cell membrane, which culminates in osmotic lysis and cell death. nih.govnih.gov This direct action on the plasma membrane is a hallmark of many antimicrobial peptides in this family. nih.gov

While disruption of mitochondrial function is a known and effective mechanism for other anti-leishmanial compounds, it is not considered the principal mode of action for BMAP-27 and its close relatives. nih.gov For instance, other antimicrobial peptides, such as the equine cathelicidin eCATH1, have been observed to rapidly disrupt the mitochondrial membrane potential in Leishmania within minutes of treatment. nih.gov Similarly, various plant-derived compounds exert their leishmanicidal effects by targeting the parasite's single mitochondrion, leading to depolarization of the mitochondrial membrane, a decrease in ATP levels, and the induction of apoptosis-like death. nih.gov

However, for the BMAP family of peptides, the available evidence points toward a mechanism that does not require entry into the parasite's cytoplasm to interact with intracellular organelles. The significant and rapid damage to the external cell membrane is sufficient to cause cell death. nih.gov Morphological studies using electron microscopy on Leishmania treated with BMAP-28 isomers show significant damage to the cell membrane, leading to the loss of internal contents, which is consistent with osmotic lysis rather than a primary mitochondrial-mediated apoptosis. nih.gov Therefore, while mitochondrial disruption is a valid target in Leishmania, the leishmanicidal activity of BMAP-27 is predominantly attributed to its potent and rapid membranolytic effect on the parasite's plasma membrane. nih.govnih.gov

Structure Activity Relationship Sar and Peptide Engineering of Bmap 27

Impact of Structural Features on Biological Activity

The biological functions of BMAP-27 are intrinsically linked to its specific structural and physicochemical properties. The peptide adopts an α-helical conformation, comprising a long N-terminal α-helix, a central kink, and a short, hydrophobic C-terminal helix. nih.govresearchgate.net This structure facilitates its interaction with and disruption of microbial membranes.

BMAP-27 is characterized by a high net positive charge (cationicity) and an amphipathic structure, features common to many antimicrobial peptides (AMPs). nih.gov The N-terminal portion of the peptide (residues 1-18) is predicted to form an amphipathic α-helix, where cationic (positively charged) and hydrophobic (non-polar) amino acid residues are segregated on opposite faces of the helix. researchgate.net This arrangement is critical for its initial interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govfrontiersin.org

The cationic face of the helix facilitates electrostatic attraction to the anionic microbial surface, concentrating the peptide at the target membrane. frontiersin.org Following this initial binding, the amphipathic nature allows the peptide to insert into the lipid bilayer, ultimately leading to membrane permeabilization and cell death. nih.govresearchgate.net The N-terminal helix of BMAP-27 features faces patterned into distinct cationic and aromatic regions, which contributes to this membrane disruption mechanism. nih.govresearchgate.net

Hydrophobicity is a double-edged sword in the context of BMAP-27's activity. While essential for antimicrobial action, excessive hydrophobicity often correlates with increased cytotoxicity against mammalian cells, which have neutral cell membranes. nih.gov The C-terminal hydrophobic tail (residues 19-27) of BMAP-27 is a key structural element for the rapid and efficient insertion of the peptide into the hydrophobic core of the lipid bilayer. researchgate.net This deep insertion leads to significant membrane disruption and is responsible for the rapid bactericidal activity of BMAP-27, which can kill bacteria within 20 minutes. nih.govresearchgate.net

However, this same hydrophobic C-terminal region is also largely responsible for the peptide's lytic activity against host cells, such as human erythrocytes. researchgate.net Studies have shown a linear correlation between increased hydrophobicity and the LPS-neutralizing activity of BMAP-derived peptides. nih.gov Therefore, modulating hydrophobicity is a key strategy in peptide engineering to balance antimicrobial potency with host cell selectivity. Removing the hydrophobic C-terminal has been shown to lower cytotoxicity while improving target specificity towards microbial cells. researchgate.net

Design and Characterization of BMAP-27 Derivatives and Analogs

Peptide engineering strategies for BMAP-27 have primarily focused on modifying its natural sequence to enhance its therapeutic properties. These approaches include truncation, amino acid substitution, and the development of peptidomimetics.

One of the most successful strategies in modifying BMAP-27 has been the creation of truncated analogs. BMAP-18, a peptide comprising the first 18 N-terminal residues of BMAP-27, is the most extensively studied of these derivatives. nih.govnih.govresearchgate.net This truncation removes the highly hydrophobic C-terminal nine residues. researchgate.net

BMAP-18 retains potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA). nih.gov Crucially, the removal of the hydrophobic tail significantly reduces hemolytic activity and cytotoxicity against mammalian cells, thereby improving its cell selectivity compared to the full-length BMAP-27. nih.govresearchgate.net

Mechanistic studies reveal that while BMAP-27 causes rapid and large-scale membrane disruption, BMAP-18 exhibits a different mode of action. nih.govnih.gov BMAP-18 induces delayed bactericidal activity and shows low membrane disruption. nih.gov It is suggested that BMAP-18 and its analogs form small channels that allow the passage of ions, leading to membrane depolarization, rather than causing wholesale membrane lysis. nih.gov This demonstrates that the N-terminal helix is sufficient for inhibiting bacterial growth, while the C-terminal helix is primarily involved in rapid membrane permeabilization and cytotoxicity. nih.gov

Table 1: Comparison of BMAP-27 and its Truncated Analog BMAP-18
PeptideSequenceKey FeatureAntimicrobial ActivityCytotoxicity (Hemolysis)Proposed Mechanism
BMAP-27GRFKRFRKKFKKLFKKLSPVIPLLHLFull-length peptide with hydrophobic C-terminus nih.govresearchgate.netPotent, rapid bactericidal activity nih.govHigh researchgate.netnih.govRapid and large-scale membrane disruption nih.gov
BMAP-18GRFKRFRKKFKKLFKLLSN-terminal 1-18 fragment, lacks hydrophobic C-terminus nih.govnih.govPotent, but delayed bactericidal activity nih.govLow / Reduced nih.govresearchgate.netMembrane depolarization via small ion channel formation nih.gov

Amino acid substitution is a powerful tool for fine-tuning the properties of BMAP-27 and its derivatives. Research has focused on altering hydrophobicity, charge, and structural motifs to enhance selectivity.

One study identified phenylalanine and leucine (B10760876) zipper sequences at the N- and C-termini of BMAP-27, respectively. researchgate.net Substituting key leucine or phenylalanine residues in these motifs with alanine (B10760859) resulted in analogs with significantly reduced cytotoxicity against human red blood cells and murine cells, while their antibacterial activity remained comparable to the wild-type peptide. researchgate.net This suggests that these zipper sequences are critical for the peptide's assembly on and permeabilization of mammalian cell membranes but less so for its antibacterial function. researchgate.net

Further modifications of BMAP-18 have also been explored. An aliphatic analog, BMAP-18-FL, was created to compare its properties with the aromatic-rich BMAP-18. Both peptides showed similarly potent antimicrobial and antibiofilm activities, but BMAP-18-FL displayed superior anti-inflammatory properties. nih.gov Other analogs, such as BMAP-18-W, BMAP-18-L, and BMAP-18-I, were synthesized to investigate how systematic changes in hydrophobicity affect activity, confirming that this property is a key determinant in LPS-neutralization. nih.gov

Table 2: Selected BMAP-18 Analogs with Amino Acid Substitutions
AnalogModification from BMAP-18Observed EffectReference
BMAP-18-FLRich in aliphatic residues instead of aromatic phenylalanineSimilar antimicrobial activity, superior anti-inflammatory activity nih.gov
BMAP-18-WSubstitution to increase hydrophobicityHigh LPS-neutralizing activity, comparable to BMAP-27 nih.gov
BMAP-27 (Ala substitution)Substitution of Leu or Phe in zipper motifs with AlanineSignificantly reduced cytotoxicity, maintained antibacterial activity researchgate.net

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to overcome their inherent limitations, such as susceptibility to proteolytic degradation. One common peptidomimetic strategy is the use of D-amino acids instead of the naturally occurring L-amino acids.

The enantiomer D-BMAP-18, composed entirely of D-amino acids, was synthesized to improve stability. units.itnih.gov This analog demonstrated good antimicrobial activity against P. aeruginosa and was found to be stable in the pulmonary environment, making it a candidate for treating lung infections. units.itnih.gov This approach highlights how peptidomimetic design can enhance the drug-like properties of BMAP-derived peptides by increasing their resistance to proteases without compromising their antimicrobial function. units.it

Hybrid Peptide Design and Synergistic Research

The development of novel antimicrobial agents is crucial in the face of rising antibiotic resistance. One promising strategy in the field of antimicrobial peptide (AMP) research is the creation of hybrid peptides. This approach involves combining sequences from two or more different AMPs to generate a new molecule with potentially enhanced antimicrobial activity, improved selectivity, and reduced toxicity compared to the parent peptides. This section explores the design of hybrid peptides based on BMAP-27, their efficacy, and their synergistic potential with conventional antibiotics.

Conjugation with Other Antimicrobial Peptides (e.g., Melittin, LL-37, Cecropin A)

Researchers have designed and synthesized hybrid peptides by combining the structural and functional domains of BMAP-27 with other well-known antimicrobial peptides such as Melittin, LL-37, and Cecropin A. The rationale behind this strategy is to harness the advantageous properties of each parent peptide.

A notable example is the creation of a BMAP-27-Melittin hybrid. One such construct consists of an N-terminal fragment from BMAP-27 (residues 9-20) and a C-terminal fragment from Melittin (residues 2-9). nih.gov This 21-amino acid hybrid was designed to merge the potent bactericidal activity of its parent molecules. nih.gov

Similarly, a hybrid peptide designated as B1 was rationally designed from helical segments of BMAP-27 and the human cathelicidin (B612621) LL-37. nih.gov The B1 hybrid incorporates the amino acid sequence from positions 9 to 20 of BMAP-27 at its N-terminus and the sequence from positions 17 to 29 of LL-37 at its C-terminus. nih.gov The goal of this design was to create a novel peptide with improved potency and a better toxicity profile than the original peptides. nih.gov

Another hybrid, named HEA-9 , was developed by combining active residues from BMAP-27 and Cecropin A. japsonline.com Specifically, the N-terminus of HEA-9 is derived from the N-terminal helix of Cecropin A (residues 3–9), while the C-terminus comes from the N-terminal helix of BMAP-27 (residues 3–14). japsonline.com An amino acid substitution was also introduced to enhance its physicochemical properties. japsonline.com

Evaluation of Enhanced Antimicrobial Efficacy and Selectivity of Hybrids

The newly synthesized hybrid peptides have been rigorously tested to determine their antimicrobial efficacy against a range of bacteria, including multidrug-resistant (MDR) strains, and to assess their selectivity towards microbial cells over host cells.

The BMAP-27-Melittin hybrid demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 7.5 µM. nih.gov This hybrid also showed significant potential in its antibacterial and antibiofilm effects against MDR strains, with an MIC value of 1 µM. nih.gov

The B1 (BMAP-27-LL-37) hybrid peptide exhibited broad-spectrum activity against all tested bacterial strains, with MIC values against planktonic cells ranging from 10 to 20 µM. nih.gov For biofilm eradication, higher concentrations of 40-60 µM were required. nih.gov Notably, the MIC values for B1 were 20 µM against several strains, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. An enhanced potency with an MIC of 10 µM was observed against MDR Pseudomonas aeruginosa. nih.gov The Minimum Bactericidal Concentration (MBC) values were found to be equal to the MIC values, indicating a bactericidal effect. nih.gov Importantly, B1 showed reduced toxicity toward mammalian cells and minimal hemolytic risk. nih.gov

The HEA-9 (Cecropin A-BMAP-27) hybrid peptide displayed potent activity against both sensitive and MDR strains of S. aureus and E. coli, with an MIC and MBC of 12.5 µM. japsonline.com HEA-9 was also effective in eradicating biofilms, with minimal biofilm eradication concentrations (MBEC) of 25 µM for MDR S. aureus and 100 µM for MDR E. coli. japsonline.com Furthermore, HEA-9 exhibited a superior toxicity profile with low hemolytic activity against human red blood cells. japsonline.com

Hybrid PeptideBacterial StrainMIC (µM)MBC (µM)MBEC (µM)
B1 (BMAP-27-LL-37)MS S. aureus ATCC 292132020-
B1 (BMAP-27-LL-37)MR S. aureus ATCC 335912020-
B1 (BMAP-27-LL-37)E. coli ATCC 259222020-
B1 (BMAP-27-LL-37)MDR P. aeruginosa BAA-21141010-
HEA-9 (Cecropin A-BMAP-27)S. aureus ATCC2921312.512.5-
HEA-9 (Cecropin A-BMAP-27)MDR S. aureus BAA-4112.512.525
HEA-9 (Cecropin A-BMAP-27)E. coli ATCC2592212.512.5-
HEA-9 (Cecropin A-BMAP-27)MDR E. coli BAA-245212.512.5100

Combination Studies with Conventional Antimicrobials

A significant area of research is the investigation of synergistic effects when AMP hybrids are combined with conventional antibiotics. nih.gov Such combinations can enhance the efficacy of existing antibiotics, potentially resensitize resistant bacteria, and reduce the required therapeutic doses, thereby minimizing side effects. nih.gov

Synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 typically indicates synergy, >0.5 to ≤1 suggests an additive effect, >1 to <4 indicates indifference, and ≥4 signifies antagonism. researchgate.net

Studies on the B1 (BMAP-27-LL-37) hybrid peptide in combination with conventional antibiotics revealed improved activities and a significant reduction in the MIC values of the combined drugs. nih.gov The concentration of the B1 peptide in these combinations was markedly decreased, in some instances to as low as 0.5 µM. nih.gov For example, the combination of B1 and levofloxacin (B1675101) showed a synergistic effect against MRSA strains ATCC 33591 and ATCC BAA-44, with FIC indices of 0.28 and 0.375, respectively. researchgate.net

Similarly, combinations of the HEA-9 (Cecropin A-BMAP-27) peptide with conventional antibiotics resulted in a considerable enhancement of antibacterial activity. japsonline.com In these combinations, the MIC of HEA-9 was reduced to as low as 0.098 µM in some cases. japsonline.com A remarkable 93.75% of the tested combinations showed synergistic activity. japsonline.com The combination of HEA-9 with ampicillin (B1664943) against E. coli (ATCC 25922) demonstrated the highest synergy, with an FIC index of 0.039. japsonline.com

Hybrid PeptideAntibioticBacterial StrainFIC IndexInterpretation
B1 (BMAP-27-LL-37)LevofloxacinMR S. aureus ATCC 335910.28Synergy
B1 (BMAP-27-LL-37)LevofloxacinMR S. aureus ATCC BAA-440.375Synergy
HEA-9 (Cecropin A-BMAP-27)AmpicillinE. coli ATCC 259220.039Synergy
HEA-9 (Cecropin A-BMAP-27)CiprofloxacinS. aureus ATCC 292130.75Additive

Nanoparticle Conjugation and Delivery System Research

To further enhance the therapeutic potential of BMAP-27 and its hybrids, researchers are exploring their conjugation with nanoparticles to develop advanced drug delivery systems. nih.govsid.ir Nanoparticles can improve the stability, solubility, and bioavailability of peptides, as well as facilitate targeted delivery to infection sites. researchgate.net

One study investigated the antimicrobial and anti-biofilm effects of a BMAP-27-Melittin conjugated peptide nanoparticle (BMAP27-Melittin-NP) against Streptococcus mutans, a primary pathogen in dental caries. nih.govsid.iriranpath.org The study demonstrated that the BMAP27-Melittin-NP had significant antibacterial and anti-biofilm properties against clinical isolates of S. mutans. nih.gov

The average size of the nanoparticles was in the range of 30-40 nm with a spherical shape. The BMAP27-Melittin-NP exhibited potent activity against S. mutans, with an MIC of 1.8 µg/mL and an MBC of 2.9 µg/mL. nih.gov Furthermore, it showed strong anti-biofilm activity, with a Biofilm Inhibitory Concentration (BIC) of 2.1 µg/mL and a Biofilm Eradication Concentration (BEC) of 3.8 µg/mL. nih.gov These findings suggest that nanoparticle-based delivery systems can be a promising approach to enhance the efficacy of BMAP-27 hybrid peptides for treating localized infections. nih.gov

ParameterValue (µg/mL)
MIC1.8
MBC2.9
BIC2.1
BEC3.8

Immunomodulatory Functions of Bmap 27

Modulation of Host Immune Responses

BMAP-27 modulates host immunity through several distinct mechanisms, from influencing how cells detect microbial components to controlling the subsequent inflammatory signaling pathways.

Effects on Nucleic Acid Sensing by Epithelial Cells

Cathelicidins, including BMAP-27, have demonstrated the ability to mediate the sensing of nucleic acids by epithelial cells. These peptides can form complexes with foreign DNA or RNA, which can alter how these molecules are recognized by cellular sensors. This interaction is critical, as the detection of microbial nucleic acids is a fundamental trigger of the innate immune response. The complex formation can either enhance or suppress the activation of downstream immune pathways, depending on the specific context and cell type. This function allows peptides like BMAP-27 to act as regulators, ensuring an appropriate and controlled response to nucleic acids released during infection or tissue damage.

Impact on Toll-Like Receptor (TLR) Signaling Pathways

Toll-Like Receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). nih.gov BMAP peptides have been shown to significantly impact TLR signaling. Research on the closely related peptide BMAP-28 reveals a complex, dual-modulatory role on the TLR4 signaling pathway in macrophages. nih.gov

When administered simultaneously with the TLR4 agonist Lipopolysaccharide (LPS), BMAP-28 effectively blocks the induction of cytokine genes. nih.gov However, when applied before or after the LPS challenge, it can potentiate the early TLR4-mediated pro-inflammatory response, leading to an enhanced induction of IL-1β and IL-6 genes. nih.gov Concurrently, it inhibits the TLR4/TRAM/TRIF signaling pathway, which is responsible for the expression of IFN-β. nih.gov This is achieved by decreasing the LPS-induced internalization of surface TLR4, a step required to initiate the TRAM/TRIF pathway. nih.gov Furthermore, studies have shown that BMAP-28 can inhibit immune activation induced by leptospiral lipopolysaccharide (L-LPS) in a TLR2-dependent manner. nih.gov This demonstrates that BMAP peptides can selectively interfere with specific arms of the TLR signaling cascade, allowing for nuanced control over the inflammatory response.

Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production (e.g., TNFα, IL-6)

One of the most well-documented immunomodulatory functions of BMAP-27 is its ability to neutralize LPS and inhibit the subsequent production of pro-inflammatory cytokines. LPS, a component of the outer membrane of Gram-negative bacteria, is a powerful trigger of inflammation that can lead to septic shock. preprints.org

In a mouse model of obstructive jaundice stimulated by E. coli LPS, treatment with BMAP-27 resulted in a significant reduction of plasma endotoxin (B1171834) and Tumor Necrosis Factor-alpha (TNF-α) concentrations compared to placebo-treated groups. plos.org Other studies have shown that BMAP-27 can significantly reduce the concentration of Interleukin-6 (IL-6) in primary colon cancer cells (SW480). nih.gov The related peptide BMAP-28 has also been confirmed to inhibit L-LPS-induced cytokine production in bovine cells. nih.gov This anti-endotoxin property is crucial for preventing an overactive immune response during bacterial infections. plos.org

Summary of BMAP-27/28 Effects on LPS-Induced Cytokine Production
PeptideModel SystemCytokine AffectedObserved EffectReference
BMAP-27Mouse model of obstructive jaundiceTNF-αSignificant reduction in plasma concentration plos.org
BMAP-27Primary colon cancer cells (SW480)IL-6Significant reduction in concentration nih.gov
BMAP-28Bovine cellsPro-inflammatory cytokinesInhibition of L-LPS-induced production nih.gov
BMAP-28RAW 264.7 MacrophagesIL-1β, IL-6Enhanced induction when added prior to or after LPS nih.gov

Interaction with Immune Cells (e.g., Monocytes, Macrophages, Dendritic Cells)

BMAP peptides exert their immunomodulatory effects through direct interactions with key immune cells. Macrophages, in particular, are significantly influenced. Studies on BMAP-28 have shown that the peptide can, on its own, directly activate cellular pathways (ERK1/2, p38, and NF-κB) in RAW 264.7 macrophages, leading to the upregulation of IL-1β gene expression. nih.gov This indicates that the peptide can act as a primary signaling molecule for these cells. nih.gov

While direct studies on BMAP-27's interaction with monocytes and dendritic cells are less detailed, its known effects on TLR signaling and cytokine production are highly relevant to these cell types. Monocytes and dendritic cells are critical antigen-presenting cells that rely on TLRs to detect pathogens and initiate an adaptive immune response. researchgate.net By modulating TLR signaling and controlling the cytokine environment, BMAP-27 can likely influence the activation state and function of these cells, thereby bridging the innate and adaptive immune responses.

Investigation of Anti-Inflammatory Effects

The anti-inflammatory properties of BMAP-27 are a direct consequence of its immunomodulatory functions. The primary mechanism for this effect is the neutralization of LPS, which prevents the initiation of a potent inflammatory cascade. plos.org This action is complemented by the peptide's ability to directly suppress the production of key pro-inflammatory cytokines, including TNF-α and IL-6. plos.orgnih.gov

An experimental study in mice demonstrated that BMAP-27 not only reduced plasma levels of endotoxin and TNF-α but also significantly reduced lethality associated with LPS challenge. plos.org This highlights the potent in vivo anti-inflammatory and protective effects of the peptide. Further research into truncated or modified versions of BMAP-27 has sought to enhance these properties. For instance, an aliphatic analog of BMAP-18, a peptide derived from BMAP-27, was found to have superior anti-inflammatory activity compared to the original BMAP-18 sequence. These findings underscore the significant potential of BMAP-27 and its derivatives as therapeutic agents for controlling excessive inflammation during infections and other inflammatory conditions.

Preclinical and Cellular Research of Bmap 27 in Cancer Models

Anticancer Activity against Malignant Cell Lines

BMAP-27 has demonstrated cytotoxic effects against various cancer cells, with research particularly highlighting its activity in hematological and solid tumor models. preprints.orgnih.gov The peptide's efficacy is often attributed to its ability to disrupt cell membrane integrity, a mechanism that appears to be potent against neoplastic cells. nih.govpreprints.orgresearchgate.net

Research has shown that BMAP-27 exhibits cytotoxic activity against leukemia cells. nih.gov Studies involving freshly isolated human leukemia cells and various human leukemia cell lines have demonstrated that exposure to BMAP-27 at concentrations between 1.5 and 6 μM leads to membrane permeabilization. nih.gov This disruption of the cell membrane results in an influx of calcium ions (Ca²⁺) into the leukemia cells, which is subsequently followed by DNA fragmentation, a hallmark of apoptosis or programmed cell death. preprints.orgnih.gov

Notably, the peptide has also shown efficacy against leukemia cells with resistance to conventional chemotherapy, such as the vinblastine-resistant CEM-CCRF human T leukemia cell line. nih.gov The activity of BMAP-27 is primarily directed towards actively proliferating cells; non-proliferating lymphocytes are not significantly affected at concentrations that are cytotoxic to leukemia cells. nih.gov

BMAP-27 has been investigated for its anticancer effects on both primary and metastatic colon cancer cell lines, specifically SW480 (primary) and SW620 (metastatic). preprints.orgresearchgate.net The peptide demonstrates a potent ability to reduce cell viability and inhibit the growth of these cells in a dose- and time-dependent manner. preprints.org

Studies have found that BMAP-27 treatment leads to a significant reduction in the proliferation of both SW480 and SW620 cells. preprints.orgresearchgate.net Interestingly, the peptide appears to have a more pronounced effect on the primary colon cancer cells (SW480) compared to the metastatic cells (SW620). preprints.orgresearchgate.netresearchgate.net This suggests a potential difference in susceptibility between primary tumors and their metastatic counterparts. The cytotoxic effect is further evidenced by an increase in lactate (B86563) dehydrogenase (LDH) release from the cells, indicating cellular damage. researchgate.net

Interactive Table: Efficacy of BMAP-27 in Colon Cancer Cell Lines

Cell LineTypeEffect of BMAP-27 TreatmentKey Findings
SW480 Primary Colon CancerReduced cell viability and proliferation.More significant inhibition of proliferation and induction of apoptosis compared to SW620. preprints.orgresearchgate.net
SW620 Metastatic Colon CancerReduced cell viability and proliferation.Showed resistance to BMAP-27's effects compared to the primary cell line. preprints.orgresearchgate.net

Mechanisms of Anti-Cancer Activity at Cellular Level

The anticancer effects of BMAP-27 are not limited to membrane disruption. At the cellular level, the peptide engages multiple pathways to induce cell death and halt proliferation.

A primary mechanism of BMAP-27's anticancer activity is the induction of apoptosis. preprints.orgnih.gov In leukemia cells, this is characterized by membrane permeabilization and subsequent DNA fragmentation. nih.gov

In colon cancer cell lines, BMAP-27 modulates the expression of key genes involved in the apoptotic pathway. preprints.orgresearchgate.netresearchgate.net Treatment with the peptide leads to the upregulation of pro-apoptotic genes, including CASPASE3, BAX, and the tumor suppressor gene TP53. preprints.orgresearchgate.net Concurrently, BMAP-27 downregulates the expression of the anti-apoptotic gene BCL-2. preprints.orgresearchgate.net This shift in the balance between pro- and anti-apoptotic proteins creates a cellular environment that favors programmed cell death, thereby contributing to the elimination of cancer cells. preprints.orgresearchgate.net

BMAP-27 actively inhibits the proliferation of cancer cells. preprints.orgresearchgate.net In colon cancer models, this is achieved through the downregulation of genes critical for cell cycle progression and proliferation. preprints.orgresearchgate.net Specifically, the expression of CDK-6 (Cyclin-Dependent Kinase 6) and PCNA (Proliferating Cell Nuclear Antigen) is significantly reduced following BMAP-27 treatment. preprints.orgresearchgate.net By targeting these essential components of the cell division machinery, BMAP-27 effectively halts the uncontrolled growth characteristic of cancer cells. preprints.org

To further elucidate the molecular mechanisms of BMAP-27, in-silico studies have been conducted to explore its interaction with key proteins involved in cancer signaling pathways, particularly in colon cancer. preprints.orgresearchgate.net Molecular docking and molecular dynamics simulation analyses have investigated the binding affinity of BMAP-27 with adenomatous polyposis coli (APC) and β-catenin, two central proteins in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. preprints.orgresearchgate.netnih.govnih.gov

The results of these computational studies revealed a substantial binding affinity between BMAP-27 and both APC and β-catenin proteins. preprints.orgresearchgate.netresearchgate.net The docking score between BMAP-27 and β-catenin was found to be higher than that with the APC protein, suggesting a more selective interaction with β-catenin. preprints.org These in-silico findings suggest that BMAP-27 may exert its anticancer effects, at least in part, by directly interacting with and modulating the function of these critical signaling proteins, thereby inhibiting colon cancer cell proliferation. preprints.orgresearchgate.net

Interactive Table: Gene Expression Changes in Colon Cancer Cells Treated with BMAP-27

GeneFunctionEffect of BMAP-27Implication
CASPASE3 Apoptosis ExecutionUpregulated preprints.orgresearchgate.netPromotes Apoptosis
BAX Pro-ApoptoticUpregulated preprints.orgresearchgate.netPromotes Apoptosis
TP53 Tumor SuppressorUpregulated preprints.orgresearchgate.netPromotes Apoptosis/Cell Cycle Arrest
BCL-2 Anti-ApoptoticDownregulated preprints.orgresearchgate.netInhibits Survival
CDK-6 Cell Cycle ProgressionDownregulated preprints.orgresearchgate.netInhibits Proliferation
PCNA DNA Replication/RepairDownregulated preprints.orgresearchgate.netInhibits Proliferation
CTNNB1 (β-catenin) Wnt SignalingDownregulated preprints.orgresearchgate.netInhibits Proliferation/Wnt Pathway
AXIN1 Wnt Signaling (Negative Regulator)Upregulated preprints.orgresearchgate.netInhibits Proliferation/Wnt Pathway

Bacterial Resistance Mechanisms Against Bmap 27

Adaptive Responses and Resistance Development Research

While the rapid, membrane-disrupting mechanism of action of BMAP-27 is thought to reduce the likelihood of resistance development compared to traditional antibiotics, bacteria can exhibit adaptive responses that confer a degree of tolerance. Research into bacterial adaptation to antimicrobial peptides (AMPs) in general suggests several potential mechanisms that could be relevant to BMAP-27.

One key adaptive strategy involves the modification of the bacterial cell surface to reduce the peptide's binding affinity. This can include alterations to the net surface charge, making it less anionic and thereby repelling the cationic BMAP-27 peptide. Additionally, changes in membrane fluidity and composition can also impact the peptide's ability to insert into and disrupt the lipid bilayer.

Studies have shown that exposure of bacteria to sub-lethal concentrations of certain AMPs can induce a state of tolerance. For instance, research on Escherichia coli has demonstrated that pre-exposure to low doses of AMPs can lead to increased survival upon subsequent exposure to lethal concentrations. This "priming" effect is associated with the production of exopolysaccharides like colanic acid or proteinaceous structures such as curli fibers, which are also linked to biofilm formation. nih.govplos.orgbiorxiv.org These molecules can potentially shield the bacterial cell surface from BMAP-27.

Furthermore, bacteria possess efflux pumps that can actively transport antimicrobial compounds out of the cell. While research specifically detailing the role of efflux pumps in resistance to BMAP-27 is limited, it is a known mechanism of resistance to other antimicrobial peptides. The upregulation of these pumps in response to peptide exposure could reduce the intracellular concentration of BMAP-27, thereby diminishing its efficacy.

It is important to note that much of the research on resistance to antimicrobial peptides has focused on other members of the cathelicidin (B612621) family or different classes of AMPs. Direct and detailed studies on the specific adaptive responses and the development of resistance to BMAP-27 are still an emerging area of investigation.

Investigation of Persister Cell Formation

Persister cells are a subpopulation of bacteria that are phenotypically tolerant to high concentrations of antibiotics, despite being genetically identical to their susceptible counterparts. oup.com These cells are characterized by a dormant or metabolically inactive state, which renders them less susceptible to antimicrobials that target active cellular processes. researchgate.net The formation of persister cells is a significant factor in the recalcitrance of chronic and recurrent infections.

The relationship between BMAP-27 and persister cell formation is not yet well-defined in scientific literature. However, the general mechanisms of persister formation provide a framework for understanding how they might tolerate BMAP-27. The dormancy of persister cells is often linked to toxin-antitoxin (TA) modules, where the toxin component can induce a state of reduced metabolic activity. researchgate.net

Exposure to environmental stressors, including sub-lethal concentrations of antimicrobial agents, can trigger the formation of persister cells. nih.gov It is plausible that exposure to BMAP-27 could act as such a stressor, leading to the induction of a persister state in a fraction of the bacterial population. Once in this dormant state, the bacteria would be less vulnerable to the membrane-disrupting action of BMAP-27, as cellular processes required for the full lytic effect may be downregulated. Upon removal of the peptide, these persister cells can "awaken" and repopulate, potentially leading to treatment failure.

While some antimicrobial peptides have been shown to be effective against persister cells, the efficacy of BMAP-27 in this context requires further investigation. The ability of certain peptides to target dormant cells suggests that membrane disruption can, in some cases, bypass the need for active metabolic processes. asm.org

Peptide-Biofilm Interactions Affecting Efficacy

Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides a formidable physical barrier that can significantly reduce the efficacy of antimicrobial agents, including BMAP-27. royalsocietypublishing.orgnih.gov

The interaction between BMAP-27 and the biofilm matrix is a critical determinant of its antibacterial efficacy. The components of the EPS can impede the penetration of BMAP-27 to the embedded bacterial cells through several mechanisms:

Sequestration: The negatively charged components of the biofilm matrix, such as eDNA and certain polysaccharides, can electrostatically bind to the cationic BMAP-27 peptide. rsc.org This sequestration prevents the peptide from reaching the bacterial cells within the biofilm at effective concentrations.

Physical Barrier: The dense and complex structure of the biofilm matrix can physically obstruct the diffusion of BMAP-27, limiting its access to bacteria residing in the deeper layers of the biofilm. nih.gov

Enzymatic Degradation: Some bacteria within biofilms can produce proteases that may degrade BMAP-27, further reducing its effective concentration.

The physiological heterogeneity within a biofilm also contributes to reduced susceptibility to BMAP-27. Bacteria in different regions of the biofilm experience varying nutrient and oxygen availability, leading to diverse metabolic states. Cells in the deeper, more anoxic layers of the biofilm may be in a slow-growing or dormant state, similar to persister cells, making them inherently less susceptible to antimicrobial action. nih.gov

Despite these challenges, studies have demonstrated that BMAP-27 and its derivatives can exhibit anti-biofilm activity. rsc.orgmdpi.com This includes the ability to inhibit biofilm formation and, in some cases, to disrupt established biofilms. The effectiveness of BMAP-27 against biofilms is an area of active research, with a focus on understanding the intricate interactions between the peptide and the complex biofilm environment to develop strategies to enhance its efficacy.

Comparative Studies with Other Cathelicidin Peptides

Comparison of Antimicrobial Potency and Spectrum (e.g., BMAP-28, BMAP-34, LL-37, SMAP-29, Bac5, Indolicidin)

BMAP-27 exhibits a broad spectrum of antimicrobial activity, but its potency varies against different microbial species when compared to other notable cathelicidins. A key finding is its pronounced efficacy against Gram-negative bacteria, while its counterpart, BMAP-28, generally shows greater activity against Gram-positive strains. nih.govresearchgate.netnih.gov This complementary activity spectrum is a significant characteristic of these closely related bovine peptides.

The human cathelicidin (B612621) LL-37 also possesses broad-spectrum activity but is generally considered to have a higher propensity for activity against Gram-negative bacteria. nih.gov SMAP-29, an ovine cathelicidin, is recognized for its potent, broad-spectrum activity against a variety of bacteria, fungi, and viruses. researchgate.net Indolicidin, another bovine cathelicidin, is effective against a range of bacteria, though some studies suggest it may have lower potency compared to other helical peptides.

The antimicrobial potency of these peptides is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table provides a comparative overview of the MIC values for BMAP-27 and other selected cathelicidins against common bacterial pathogens.

PeptideGram StainBacteriumMIC Range (µM)Source
BMAP-27Gram-NegativeE. coli1 - 2 nih.gov
BMAP-27Gram-NegativeP. aeruginosa1 - 4 nih.gov
BMAP-27Gram-PositiveS. aureus> 32 nih.gov
BMAP-28Gram-NegativeE. coli4 - 8 nih.gov
BMAP-28Gram-NegativeP. aeruginosa4 - 16 nih.gov
BMAP-28Gram-PositiveS. aureus1 - 8 nih.gov
LL-37Gram-NegativeE. coli8 - 64 researchgate.net
LL-37Gram-NegativeP. aeruginosa16 - 128 researchgate.net
LL-37Gram-PositiveS. aureus> 128 researchgate.net
SMAP-29Gram-NegativeE. coli0.1 - 9.8 researchgate.net
SMAP-29Gram-PositiveS. aureus0.3 - 5.2 researchgate.net
Bac5Gram-NegativeE. coli0.5 - 2
Bac5Gram-PositiveS. aureus> 128
IndolicidinGram-NegativeE. coli8 - 32
IndolicidinGram-PositiveS. aureus4 - 16

Comparative Analysis of Immunomodulatory Properties

Beyond their direct antimicrobial actions, cathelicidins are potent modulators of the innate immune system. BMAP-27, in conjunction with LL-37, has been shown to suppress transcriptional responses to bacterial lipopolysaccharide (LPS). researchgate.net Both peptides can significantly reduce the expression of genes encoding proinflammatory molecules such as TNF-α. researchgate.net This anti-endotoxin activity is a critical immunomodulatory function. At modest concentrations, both BMAP-27 and LL-37 inhibit LPS-mediated proinflammatory responses and the translocation of NF-κB into the nucleus, suggesting a primary mechanism of direct binding and neutralization of endotoxin (B1171834). researchgate.net

LL-37 is well-documented for its chemotactic properties, attracting neutrophils, monocytes, and T cells to sites of infection. nih.govnih.gov It can also influence cytokine and chemokine production by various immune and epithelial cells. nih.gov For instance, LL-37 can induce the production of the chemokine IL-8 in A549 epithelial cells at concentrations around 20 µg/ml. Similarly, BMAP-28 has been found to attract neutrophils. mdpi.com

The immunomodulatory activities of these peptides are concentration-dependent and can be either pro-inflammatory or anti-inflammatory depending on the context.

PeptideImmunomodulatory PropertyEffective ConcentrationCell TypeSource
BMAP-27Suppression of LPS-induced TNF-α5 µg/mlMonocytic cells researchgate.net
LL-37Suppression of LPS-induced TNF-α5 µg/mlMonocytic cells researchgate.net
LL-37Chemotaxis1-10 µg/mlNeutrophils, Monocytes nih.gov
LL-37IL-8 Induction~20 µg/mlA549 epithelial cells
BMAP-28ChemotaxisNot specifiedNeutrophils mdpi.com
IndolicidinInhibition of LPS-induced TNF-α≥ 5 µg/mlTHP-1 cells

Comparative Analysis of Cell Selectivity and Engineered Derivatives

A significant challenge in the therapeutic development of antimicrobial peptides is their potential toxicity to host cells. Cell selectivity, the ability to preferentially target microbial cells over mammalian cells, is therefore a critical parameter. BMAP-27 has been shown to be moderately cytotoxic to human neutrophils and erythrocytes. researchgate.net

In comparison, SMAP-29 is also known for its high cytotoxic and hemolytic activity. researchgate.net This has prompted research into engineered derivatives with improved selectivity. A common strategy involves truncating the peptide sequence. For BMAP-27, the N-terminal 18-residue peptide, BMAP-18, has been synthesized and studied. nih.govmdpi.com Research has shown that the removal of the hydrophobic C-terminal end of BMAP-27 leads to a significant reduction in cytotoxicity to human erythrocytes and neutrophils, while the antimicrobial activity, particularly against Gram-negative bacteria, is largely retained. nih.govresearchgate.net This results in a substantially improved therapeutic index for the truncated derivatives.

The selectivity of an antimicrobial peptide is often expressed as a selectivity index, which is the ratio of its cytotoxic concentration (e.g., HC50, the concentration causing 50% hemolysis) to its antimicrobial concentration (MIC). A higher selectivity index indicates greater specificity for microbial cells.

PeptideModificationEffect on Hemolytic ActivityEffect on Antimicrobial ActivityImpact on Cell SelectivitySource
BMAP-27Full-lengthModeratePotent, broad-spectrumBaseline researchgate.net
BMAP-18Truncated (N-terminal 18 residues of BMAP-27)Significantly reducedRetained, especially against Gram-negative bacteriaIncreased by 4-97 fold nih.gov
SMAP-29Full-lengthHighPotent, broad-spectrumLow researchgate.net
SMAP-29 AnaloguesAmino acid substitutionsReducedComparable to parent peptideEnhanced 2.3-2.6 fold nih.gov

These comparative studies underscore the potential of BMAP-27 as a template for developing novel anti-infective agents. By understanding its activity in relation to other cathelicidins and through rational design of derivatives, it is possible to enhance its therapeutic profile, improving its antimicrobial potency while minimizing host toxicity.

Future Directions in Bmap 27 Research

Advanced Computational Design of BMAP-27 Analogs

The future of BMAP-27 research is increasingly intertwined with advanced computational methodologies aimed at designing novel analogs with enhanced therapeutic profiles. While BMAP-27 demonstrates potent, broad-spectrum antimicrobial activity, its application can be limited by factors such as cytotoxicity to host cells. researchgate.net Computational design offers a rational and accelerated approach to engineer peptides that retain or exceed the antimicrobial efficacy of the parent molecule while minimizing undesirable effects. nih.gov

Computer-aided molecular design and protein engineering are emerging as pivotal in bioengineering and biotechnology. nih.gov These approaches utilize powerful modeling toolkits and force fields for the precise multiscale modeling of biomolecules. nih.gov By leveraging machine learning and deep learning algorithms, researchers can build quantitative structure-function relationships to predict how specific amino acid substitutions will affect a peptide's properties. nih.govmdpi.com For BMAP-27, this means designing analogs with optimized hydrophobicity and charge, which are critical for antimicrobial activity and selectivity. mdpi.com

One promising strategy is the creation of hybrid peptides. For instance, a hybrid peptide (B1) was designed by combining helical segments from BMAP-27 and the human cathelicidin (B612621) LL-37. nih.gov This rational design approach aimed to improve potency and enhance the toxicity profile compared to the parent peptides. nih.gov Another avenue involves creating truncated versions, such as BMAP-18, which consists of the N-terminal 18 residues of BMAP-27. This analog was found to have potent antimicrobial action with reduced hemolytic activity, demonstrating improved cell selectivity. mdpi.com

Future computational efforts will likely focus on several key areas:

Predictive Modeling: Using AI-powered tools like AlphaFold to predict the three-dimensional structures of BMAP-27 analogs and their interactions with bacterial membranes. mdpi.com

Sequence Optimization: Employing machine learning to analyze vast sequence databases of antimicrobial peptides (AMPs) to identify patterns and motifs associated with high efficacy and low toxicity, which can then be incorporated into BMAP-27 analog designs. nih.gov

De Novo Design: Developing entirely new peptide sequences based on the physicochemical principles of BMAP-27 but with novel folds and improved properties. nih.gov

These computational strategies allow for the rapid in silico screening of thousands of potential analogs, significantly reducing the time and cost associated with traditional laboratory synthesis and testing.

Computational Design StrategyObjectiveExample/ApproachPotential Outcome for BMAP-27
Rational HybridizationImprove potency and reduce toxicity of parent peptides. nih.govCombining helical domains from BMAP-27 and LL-37 to create a new peptide, B1. nih.govAnalogs with a broader spectrum of activity and a better safety profile.
Truncation and FragmentationIdentify the minimal active sequence to reduce size and potential cytotoxicity. mdpi.comCreation of BMAP-18, the N-terminal 18-residue peptide of BMAP-27. nih.govSmaller, potent peptides with improved cell selectivity and lower production cost.
Machine Learning-Based Sequence OptimizationAccelerate AMP design by leveraging data from thousands of existing functional peptides. nih.govUsing algorithms to suggest amino acid substitutions to enhance specific properties like anti-MRSA activity. nih.govRapid development of highly potent and specific BMAP-27 analogs targeting drug-resistant pathogens.
Structure-Based DesignLeverage protein structural data and physics-based modeling to predict effects of mutations. mdpi.comUsing tools like AlphaFold to model analog structures and their membrane interactions. mdpi.comAnalogs with enhanced stability and more precise mechanisms of action.

Exploration of Novel Delivery Systems and Formulations

A significant frontier in realizing the full therapeutic potential of BMAP-27 and its analogs lies in the development of advanced delivery systems. nih.gov Antimicrobial peptides are susceptible to proteolytic degradation in the body and can exhibit off-site cytotoxicity. mdpi.comnih.gov Novel formulations are being explored to overcome these limitations by protecting the peptide, ensuring its controlled release, and targeting it to the site of infection. acmgloballab.com

Various drug delivery systems (DDSs) can enhance the pharmacokinetic properties of antimicrobial agents. mdpi.com These systems are designed to improve efficacy by preventing degradation, minimizing side effects, and increasing the drug concentration at the intended location. acmgloballab.com

Key delivery systems being investigated for peptide antibiotics include:

Lipid-Based Nanoparticles: Liposomes and other lipid vesicles can encapsulate BMAP-27, shielding it from proteases and facilitating its delivery to bacterial cells. nih.gov For example, fusogenic lipid vesicles (FLVs) have been used to achieve targeted delivery to the liver. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that entrap the peptide, allowing for sustained release over time. nih.govtandfonline.com This approach can maintain therapeutic concentrations at the infection site while reducing systemic exposure.

Hydrogels: These polymer networks can be loaded with BMAP-27 and applied topically to wounds or infection sites. Hydrogels can provide a moist environment conducive to healing while delivering a sustained release of the antimicrobial peptide. nih.gov

Functionalized Surfaces: For preventing medical device-related infections, surfaces of catheters or implants could be coated with BMAP-27. This strategy aims to kill bacteria on contact, preventing the formation of biofilms, which are notoriously difficult to treat. mdpi.comnih.gov

The development of "smart" delivery systems that release their payload in response to specific stimuli, such as the low pH characteristic of an infection site or the presence of bacterial enzymes, represents a particularly exciting area of research. mdpi.com These targeted and controlled-release strategies are crucial for translating the potent in vitro activity of BMAP-27 into effective clinical applications. nih.gov

Delivery SystemDescriptionPotential Benefits for BMAP-27
Lipid Nanoparticles (e.g., Liposomes)Vesicles composed of a phospholipid bilayer that can encapsulate drugs. acmgloballab.comProtects BMAP-27 from enzymatic degradation; can be formulated for targeted delivery. nih.gov
Polymeric NanoparticlesParticles made from biodegradable polymers that entrap the peptide for sustained release. nih.govImproves peptide stability and provides controlled, prolonged release at the infection site.
HydrogelsCross-linked polymer networks that can hold large amounts of water and incorporated drugs. nih.govIdeal for topical applications, offering sustained local delivery for wound infections.
Functionalized SurfacesCoating medical device surfaces with the antimicrobial peptide. mdpi.comPrevents biofilm formation on implants and catheters, reducing device-associated infections.
MicellesColloidal carriers of self-assembled amphiphilic block copolymers that can transport drugs. acmgloballab.comEnhances solubility and can carry BMAP-27 to target sites.

Integration of BMAP-27 Research into Broader Antimicrobial Resistance Strategies

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of novel therapeutic strategies. researchgate.netmdpi.com Research on BMAP-27 is a key component of this effort, as antimicrobial peptides represent a promising class of molecules with mechanisms of action that are less likely to induce resistance compared to conventional antibiotics. nih.gov The integration of BMAP-27 into broader AMR strategies involves its use as a standalone agent against multi-drug resistant (MDR) pathogens and in combination with existing antibiotics.

BMAP-27 and its derivatives have demonstrated potent activity against a range of drug-resistant bacteria. For example, the analog BMAP-27B showed excellent antibacterial efficacy against carbapenem-resistant Enterobacteriaceae (CRE) and polymyxin-resistant Gram-negative bacteria. nih.gov Similarly, BMAP-18 and its aliphatic analog were effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA). mdpi.com This inherent activity against priority pathogens positions BMAP-27 as a valuable tool in the fight against AMR. who.int

A crucial future direction is exploring the synergistic potential of BMAP-27 with conventional antibiotics. Many bacteria develop resistance through mechanisms like efflux pumps or the production of drug-degrading enzymes. BMAP-27's primary mechanism involves disrupting the bacterial cell membrane, which can make the bacteria more susceptible to other drugs. researchgate.netnih.gov Studies have shown that BMAP-27B can potentiate the effects of carbapenems against NDM-producing pathogens by inhibiting efflux pump activity and metallo-β-lactamase activity. nih.gov Furthermore, the hybrid peptide B1 showed improved activities for conventional antibiotics when used in combination, leading to a significant reduction in their minimum inhibitory concentrations. nih.gov

The integration of BMAP-27 into AMR strategies can be multifaceted:

Treatment of MDR Infections: Using BMAP-27 analogs as last-resort treatments for infections that are resistant to all other available antibiotics.

Combination Therapy: Combining BMAP-27 with traditional antibiotics to restore their efficacy against resistant strains and potentially reduce the doses required, thereby minimizing side effects.

Anti-Biofilm Applications: Targeting bacterial biofilms, which are a major contributor to chronic infections and antibiotic resistance. nih.gov BMAP-27 has been shown to inhibit biofilm formation and eradicate mature biofilms. mdpi.comnih.gov

Anti-Endotoxin Activity: BMAP-27 also possesses anti-endotoxin properties, which can be beneficial in treating sepsis associated with Gram-negative bacterial infections. nih.gov

By pursuing these avenues, research into BMAP-27 can contribute significantly to the global effort to combat antimicrobial resistance and provide new therapeutic options for difficult-to-treat infections.

Integration StrategyMechanism/ApproachTarget Pathogen ExampleExpected Impact on AMR
Standalone TherapyUtilizing BMAP-27's broad-spectrum activity against resistant bacteria. nih.govCarbapenem-resistant Acinetobacter baumannii. nih.govProvides a new therapeutic option for infections with limited or no other treatments.
Synergistic Combination TherapyCombining BMAP-27 with conventional antibiotics to enhance their effectiveness. nih.govNDM-producing Enterobacteriaceae (with carbapenems). nih.govRestores the utility of existing antibiotics and may slow the development of further resistance.
Anti-Biofilm AgentInhibiting the formation of and eradicating mature bacterial biofilms. mdpi.comMethicillin-resistant Staphylococcus aureus (MRSA). mdpi.comAddresses a key mechanism of persistent and chronic infections that are often tolerant to standard antibiotics.
Anti-Endotoxin AgentNeutralizing lipopolysaccharide (LPS) from Gram-negative bacteria to reduce septic shock. nih.govEscherichia coli in obstructive jaundice models. nih.govProvides a dual-action therapy that both kills bacteria and mitigates the host's inflammatory response.

Q & A

Basic: What structural features of BMAP-27 contribute to its antimicrobial activity?

BMAP-27 is characterized by an N-terminal amphipathic α-helix (residues 1–18) with cationic residues (arginine/lysine) and a hydrophobic C-terminal tail (residues 19–27). The cationic charge (+9 net charge) enables electrostatic interactions with negatively charged bacterial membranes, while the hydrophobic tail facilitates membrane penetration and disruption. Circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations confirm its helical conformation and membrane insertion dynamics .

Basic: How is the cytotoxicity of BMAP-27 assessed in mammalian cells?

Cytotoxicity is evaluated via:

  • Hemolysis assays : Incubating human erythrocytes with BMAP-27 at varying concentrations (e.g., 1–20 μM) and measuring hemoglobin release spectrophotometrically. BMAP-27 shows >50% hemolysis at 6.2 μM .
  • IC₅₀ determination : Using MTT assays on HEK293 or 3T3 cells, where BMAP-27 exhibits IC₅₀ values >23 μM, indicating lower toxicity compared to its antimicrobial concentrations .

Advanced: How do researchers address BMAP-27's cytotoxicity while maintaining antimicrobial efficacy?

Strategies include:

  • Truncated analogs : BMAP-18, a truncated form lacking the hydrophobic C-terminal tail, retains antimicrobial activity but reduces hemolysis (e.g., <8% at 20 μM) .
  • Amino acid substitutions : Replacing phenylalanine/leucine zipper residues with alanine reduces mammalian cell membrane binding while preserving antibacterial activity .
  • Hybrid peptides : Combining BMAP-27 fragments with LL-37 or Cecropin-A sequences enhances selectivity (e.g., hybrid B1 shows IC₅₀ = 23.4 μM vs. MIC = 10–20 μM) .

Advanced: What methods evaluate BMAP-27's synergy with conventional antibiotics?

Synergy is tested via:

  • Checkerboard assays : Combining BMAP-27 with antibiotics (e.g., rifampicin, chloramphenicol) in 96-well plates to calculate fractional inhibitory concentration (FIC) indices. Synergy (FIC ≤0.5) reduces MICs by 80–97.5% against multidrug-resistant S. aureus and P. aeruginosa .
  • Mechanistic studies : Fluorescent probes (e.g., ethidium bromide) assess membrane permeabilization and efflux pump inhibition .

Advanced: How does BMAP-27 interact with bacterial biofilms, and how is this studied?

  • Biofilm eradication : Calgary biofilm devices measure minimum biofilm eradication concentration (MBEC). BMAP-27 eliminates S. aureus and P. aeruginosa biofilms at 20–40 μM, 2–6× higher than MICs .
  • Structural analysis : CD spectroscopy reveals BMAP-27’s α-helix stability (88% helicity) in biofilm polysaccharides, correlating with membrane disruption efficacy .

Advanced: What contradictions exist in BMAP-27's efficacy across bacterial strains?

  • Gram-positive vs. Gram-negative : BMAP-27 shows uniform MICs (~4–20 μM) against S. aureus but variable activity against P. aeruginosa (MIC = 1–32 μM) due to differences in lipopolysaccharide (LPS) structure .
  • Biofilm vs. planktonic cells : Biofilm eradication requires higher concentrations (MBEC = 6× MIC) due to extracellular matrix protection .

Basic: What in silico tools predict BMAP-27's physicochemical properties?

  • ProtParam/ExPASy : Predicts charge (+9), hydrophobicity (GRAVY = -0.3), and instability index .
  • HNN : Estimates helical content (88%) .
  • Homology modeling : MODELLER and RAMPAGE validate 3D structures using templates like LL-37 (PDB: 5NMN) .

Advanced: How do molecular dynamics simulations elucidate BMAP-27's mechanism?

MD simulations reveal:

  • Membrane insertion : The hydrophobic C-terminal tail anchors into lipid bilayers, while the cationic N-helix disrupts membrane integrity .
  • Selectivity : Reduced interactions with cholesterol-rich mammalian membranes explain lower cytotoxicity .

Advanced: What experimental strategies validate BMAP-27's selective toxicity?

  • Comparative assays : Parallel testing on bacterial vs. mammalian cells (e.g., MIC vs. IC₅₀ ratios). BMAP-18 achieves selectivity indices >10 .
  • Membrane composition studies : Fluorescence microscopy with DiSC₃(5) dye quantifies depolarization in bacterial vs. eukaryotic membranes .

Basic: What standard assays measure BMAP-27's antimicrobial activity?

  • Broth microdilution : Determines MICs in 96-well plates using CLSI guidelines .
  • Time-kill assays : Tracks bactericidal kinetics (e.g., 99% reduction in S. aureus within 2 hours at 2× MIC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.